molecular formula C15H19N3O4S B4101756 Methyl {1-[(3-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate

Methyl {1-[(3-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B4101756
M. Wt: 337.4 g/mol
InChI Key: UFFQJLDPDJPFEF-UHFFFAOYSA-N
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Description

Methyl {1-[(3-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate is a synthetic organic compound featuring a piperazine-3-one core substituted with a carbamothioyl group attached to a 3-methoxyphenyl moiety and a methyl ester side chain. Its structure is characterized by:

  • A carbamothioyl group (C=S), which distinguishes it from carbamoyl (C=O) analogs, enhancing lipophilicity and altering electronic properties.
  • A 3-methoxyphenyl substituent, contributing electron-donating effects and influencing metabolic stability.
  • A methyl ester group, which impacts solubility and bioavailability.

Structural characterization of such compounds often employs X-ray crystallography using software like SHELXL . This technique is critical for confirming molecular geometry and intermolecular interactions.

Properties

IUPAC Name

methyl 2-[1-[(3-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-21-11-5-3-4-10(8-11)17-15(23)18-7-6-16-14(20)12(18)9-13(19)22-2/h3-5,8,12H,6-7,9H2,1-2H3,(H,16,20)(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFQJLDPDJPFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCNC(=O)C2CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[(3-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the addition of the carbonothioyl group. Common reagents used in these reactions include methoxyphenylamine, carbon disulfide, and methyl chloroacetate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[(3-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Methyl (1-{[(3-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl {1-[(3-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, highlighting key differences in substituents, core structures, and applications.

Table 1: Structural and Functional Comparison

Compound Name Aromatic Substituent Core Structure Key Functional Groups Application Domain Reference
Methyl {1-[(3-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate 3-methoxyphenyl Piperazine-3-one Carbamothioyl, Methyl ester Pharmaceutical (Potential) -
Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxopiperazinyl]acetate 4-chlorophenyl Piperazine-3-one Carbamothioyl, Methyl ester Pharmaceutical (Potential)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate 4-methoxy-triazin-2-yl Triazine Sulfonyl, Methyl ester Pesticide
Isopropyl (3-chloro-4-methoxyphenyl)carbamate 3-chloro-4-methoxyphenyl Carbamate Carbamate, Isopropyl ester Pesticide
Methyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (Impurity D) Benzisothiazolyl Benzisothiazole Sulfone, Methyl ester Pharmaceutical Impurity

Key Insights:

Aromatic Substituent Effects
  • The 3-methoxyphenyl group in the target compound donates electrons via its methoxy group, enhancing stability against oxidative metabolism compared to the electron-withdrawing 4-chlorophenyl group in the analog from .
Core Structure Variations
  • Piperazine-3-one (target compound) vs. Triazine (): Piperazine rings are common in pharmaceuticals for their basicity and solubility-enhancing properties, whereas triazines are prevalent in agrochemicals due to their herbicidal activity .
  • Benzisothiazole () introduces a rigid aromatic system, contrasting with the flexible piperazine ring, which may affect membrane permeability .
Functional Group Implications
  • Carbamothioyl (C=S) vs.
  • Methyl ester vs. Isopropyl ester (): Smaller esters (methyl) generally enhance aqueous solubility, whereas bulkier esters (isopropyl) may prolong half-life by resisting hydrolysis .
Application Domains
  • The target compound and its piperazine-3-one analogs (e.g., ) are candidates for pharmaceutical development, possibly targeting neurological or infectious diseases.
  • Triazine and carbamate derivatives () are primarily pesticidal, leveraging their electrophilic reactivity for enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl {1-[(3-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate
Reactant of Route 2
Methyl {1-[(3-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate

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